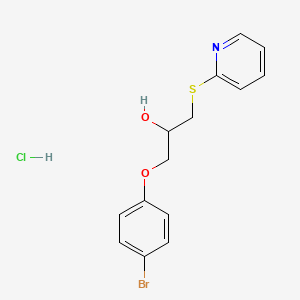
N-(4-(dimethylamino)but-2-yn-1-yl)-2,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(dimethylamino)but-2-yn-1-yl)-2,2-diphenylacetamide, also known as DDAO, is a fluorescent dye that has been widely used in scientific research. Its unique properties make it an ideal tool for studying various biological processes, including protein-protein interactions, enzyme activity, and intracellular signaling pathways.
Scientific Research Applications
Herbicide Efficacy and Metabolism
Research on diphenamid, a compound closely related to N-(4-(dimethylamino)but-2-yn-1-yl)-2,2-diphenylacetamide, has shown its effectiveness as a herbicide. Studies have demonstrated its ability to inhibit adventitious roots in crops without affecting foliage growth, elucidating its selective herbicidal action. Metabolism studies in rats have also highlighted its rapid absorption and conversion into metabolites for excretion, with primary pathways involving N-dealkylation (McMahon & Sullivan, 1965; Nishimoto & Warren, 1971).
Pharmacological Applications
A series of N-(4-amino-2-butynyl)acetamides were synthesized and examined for their inhibitory activity on detrusor contraction, suggesting potential applications in treating overactive bladder conditions. These compounds showed promising inhibitory activity with reduced anticholinergic side effects, indicating their therapeutic potential (Take et al., 1992).
Antimicrobial Activities
New series of 2-(3-(2,4-dichlorophenoxy)-2-(4-(dimethylamino)phenyl)-4-oxoazetidin-1-ylamino)-N-arylacetamide derivatives have been synthesized, showcasing significant antibacterial and antifungal activities. These findings contribute to the development of new antimicrobial agents, expanding the utility of compounds with the dimethylamino functional group in combating microbial infections (Pagadala et al., 2012).
Optoelectronic Device Applications
Research has also ventured into the synthesis of novel triarylamine derivatives with dimethylamino substituents for use in optoelectronic devices. These materials demonstrate high coloration efficiency and electrochemical stability, indicating their potential in developing advanced electrochromic and electrofluorochromic devices (Wu et al., 2019).
Properties
IUPAC Name |
N-[4-(dimethylamino)but-2-ynyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-22(2)16-10-9-15-21-20(23)19(17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-8,11-14,19H,15-16H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCDRJYDESIGCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC#CCNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-(3-cyclopentylpropanamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2863263.png)
![1-ethyl-3,4,9-trimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2863264.png)

![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B2863266.png)


![Methyl 4-({1-[(4-methoxyphenyl)sulfonyl]prolyl}amino)benzoate](/img/structure/B2863273.png)




![N-(3,4-dimethoxyphenethyl)-2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2863283.png)

